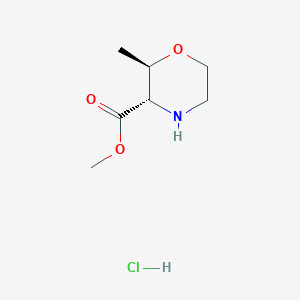

Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the reaction of morpholine derivatives with methyl esters under controlled conditions. One common method includes the use of enantiopure precursors to ensure the desired stereochemistry is achieved . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral morpholine derivatives and methyl esters, such as:

- Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate

- Methyl (2R,3R)-2-methyl-3-morpholinecarboxylate

- Methyl (2S,3S)-2-methyl-3-morpholinecarboxylate

Uniqueness

What sets Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride apart is its specific stereochemistry, which can result in unique reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control, such as in asymmetric synthesis and drug development .

Biologische Aktivität

Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride, with the CAS number 1571212-69-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- CAS Number : 1571212-69-5

The compound features a morpholine ring, which is known for its role in various pharmacological activities. The specific stereochemistry (2R,3S) contributes to its biological properties.

Research indicates that compounds with morpholine structures often interact with various biological targets, including enzymes and receptors. The morpholine moiety can influence the pharmacokinetics and pharmacodynamics of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Case Study 1 : A preclinical trial demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Case Study 2 : Another study reported synergistic effects when combined with established chemotherapeutic agents, suggesting that it could enhance the efficacy of existing treatments .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Research Finding : In a rodent model of neurodegeneration, this compound demonstrated a reduction in neuronal cell death and improved cognitive function. This effect was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .

Antimicrobial Activity

Some preliminary studies have suggested antimicrobial properties:

- Research Finding : In vitro tests showed that the compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Activity

Eigenschaften

IUPAC Name |

methyl (2R,3S)-2-methylmorpholine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEFQXMASBWRKS-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.